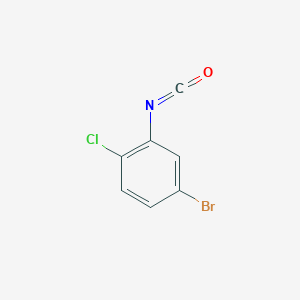

4-Bromo-1-chloro-2-isocyanatobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGDDXYUBBNEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585488 | |

| Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923693-67-8 | |

| Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Chloro 2 Isocyanatobenzene and Congeneric Structures

Phosgene-Based Routes and Evolution to Modern Alternatives

The transition from traditional phosgenation to non-phosgene methodologies represents a significant evolution in industrial chemistry, motivated by the principles of intrinsic safety and green chemistry. acs.org

The conventional and most established method for synthesizing 4-bromo-1-chloro-2-isocyanatobenzene is the direct phosgenation of its corresponding primary amine, 4-bromo-1-chloro-2-aminobenzene. This process is a cornerstone of industrial isocyanate production due to its rapid reaction rates and high yields. acs.org

R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl

For aromatic amines with high boiling points, like the precursor to the title compound, this reaction is often carried out directly in the liquid phase. acs.org To achieve high selectivity and minimize the formation of urea (B33335) byproducts, the reaction is typically conducted with an excess of phosgene (B1210022). universiteitleiden.nl

The extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have spurred the development of numerous phosgene-free synthetic routes. nih.govnwo.nl These modern alternatives aim to replace phosgene with less hazardous carbonyl sources and often proceed through a common pathway: the formation of a carbamate (B1207046) intermediate followed by its thermal decomposition to the desired isocyanate. nih.govacs.org This two-step approach enhances safety and can improve product purity by avoiding chloride contamination. acs.org

Reductive carbonylation is an attractive phosgene-free route that enables the direct conversion of nitroaromatics to isocyanates or their carbamate precursors. researchgate.net This method utilizes carbon monoxide (CO) as the carbonyl source to react with the corresponding nitro compound, 4-bromo-1-chloro-2-nitrobenzene, in the presence of a catalyst and, typically, an alcohol to trap the isocyanate as a carbamate. nwo.nl

Ar-NO₂ + 3CO + ROH → Ar-NHCOOR + 2CO₂

The process is catalyzed by transition metal complexes, with palladium-based systems demonstrating the most effective results. nih.govresearchgate.netukessays.com Homogeneous palladium catalysts, particularly those supported by bidentate nitrogen-donor ligands like 1,10-phenanthroline, have been extensively studied. unimi.itosti.gov The reaction conditions, catalyst choice, and presence of co-catalysts or additives can significantly influence the reaction's efficiency and selectivity.

| Catalyst System | Substrate | Key Conditions | Product | Yield/Selectivity |

|---|---|---|---|---|

| Pd-phenanthroline complexes | Nitrobenzene (B124822) | Methanol (B129727), CO pressure (50-100 atm) | Methyl phenyl carbamate | High activity and selectivity reported. ukessays.comosti.gov |

| Heterogeneous Pd/C | Various Nitroarenes | CO atmosphere, presence of amines | Unsymmetrical Ureas | Moderate to good yields, catalyst recyclable. rsc.org |

| Ruthenium catalysts | Nitroarenes | CO/H₂O | Anilines | High selectivity for nitro group reduction. unimi.it |

Oxidative carbonylation offers another phosgene-free alternative, starting from the amine precursor, 4-bromo-1-chloro-2-aminobenzene. In this process, the amine reacts with carbon monoxide and an oxidant, typically molecular oxygen, in the presence of a catalyst and an alcohol to form the corresponding carbamate. nih.gov

Ar-NH₂ + CO + ½O₂ + ROH → Ar-NHCOOR + H₂O

This method consumes only basic raw materials like CO, O₂, and the amine, aligning with the principles of clean industrial production. nih.gov Palladium-based catalysts are again prominent in this methodology, often used in conjunction with promoters like sodium iodide (NaI). rsc.orgresearchgate.net The catalyst system facilitates the reaction, which can proceed through an N,N'-diarylurea intermediate. researchgate.net

| Catalyst System | Oxidant | Key Conditions | Product | Key Finding |

|---|---|---|---|---|

| Pd(phen)Cl₂ / (BMImBF₄) | O₂ | Methanol, CO | Carbamate | Catalyst system is reusable. researchgate.net |

| NaI-Pd/C | O₂ | Slurry or gas-solid reactors | Carbamate | Allows for easy catalyst recovery. researchgate.net |

| CuCl₂-NaI | O₂ | 438 K, 0.41 MPa, Methanol | Carbamate | Activity is higher than CuCl₂-NaCl systems. rsc.org |

Dimethyl carbonate (DMC) has emerged as an environmentally benign and non-toxic substitute for phosgene. researchgate.netsyxbsyjg.com The synthesis of isocyanates using DMC is a two-step process: first, the methoxycarbonylation of an amine with DMC to produce a carbamate, followed by the thermal decomposition of the carbamate to the isocyanate. researchgate.netsyxbsyjg.com

Ar-NH₂ + (CH₃O)₂CO → Ar-NHCOOCH₃ + CH₃OH Ar-NHCOOCH₃ → Ar-NCO + CH₃OH

This route is considered a promising green chemical process due to its high atom economy and the ability to recycle the methanol byproduct. nih.govresearchgate.net While the reaction of DMC with aliphatic amines can occur under mild conditions, aromatic amines, such as 4-bromo-1-chloro-2-aminobenzene, require more harsh conditions due to their lower nucleophilicity. nih.govacs.org Various catalysts, including Lewis acids like zinc acetate (B1210297) and lead compounds, have been shown to be effective for the initial carbamate formation step. researchgate.net

The urea-based process involves reacting an amine with urea to form a substituted urea, which is then thermally decomposed to generate the isocyanate and ammonia. Alternatively, an isocyanate can be generated in situ and trapped by an amine to form a urea derivative. organic-chemistry.orgmdpi.com This pathway avoids the direct use of highly toxic reagents. The synthesis of N,N'-disubstituted ureas can be achieved through various methods, including the reaction of isocyanates with amines or the carbonylation of azides in the presence of amines. organic-chemistry.org The subsequent cleavage of the urea is a key step to liberating the desired isocyanate.

Development and Application of Non-Phosgene Methodologies

Rearrangement Reactions for In Situ Isocyanate Generation

Rearrangement reactions are classical and powerful tools in organic synthesis for the generation of isocyanates from various carboxylic acid derivatives. These methods often proceed through an electron-deficient nitrogen intermediate, which triggers the migration of an aryl group to form the target isocyanate.

First described by Theodor Curtius in 1885, the Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is a versatile method for converting carboxylic acids into isocyanates, which can be readily transformed into amines, urethanes, and ureas. researchgate.net

Mechanism: The reaction begins with the preparation of an acyl azide, typically from a carboxylic acid derivative like an acyl chloride, which is reacted with an azide salt (e.g., sodium azide). chemistrysteps.comorganic-chemistry.org Upon heating, the acyl azide rearranges to form the isocyanate. masterorganicchemistry.com While it was once believed to be a two-step process involving an acyl nitrene intermediate, recent research and thermodynamic calculations suggest a concerted mechanism where the R-group migrates simultaneously with the expulsion of nitrogen gas. wikipedia.orgnih.gov This concerted pathway explains the absence of nitrene insertion byproducts and the complete retention of configuration at the migrating group. wikipedia.orgnih.gov

Acyl Azide Formation: R-COCl + NaN₃ → R-CON₃ + NaCl

Rearrangement: R-CON₃ → R-N=C=O + N₂

Synthetic Utility: The Curtius rearrangement is widely used due to its mild conditions and the stability of the resulting isocyanate, which can often be isolated. researchgate.netmasterorganicchemistry.com For the synthesis of this compound, the corresponding 5-bromo-2-chlorobenzoic acid would be the starting material. This acid can be converted to its acyl chloride using reagents like thionyl chloride, followed by reaction with sodium azide to yield the acyl azide precursor. chemistrysteps.com Subsequent thermal or photochemical rearrangement would produce the target isocyanate. The isocyanate can then be trapped with nucleophiles like water, alcohols, or amines to yield primary amines, carbamates, or urea derivatives, respectively. wikipedia.org

Similar to the Curtius rearrangement, the Hofmann, Lossen, and Schmidt rearrangements are valuable methods for producing isocyanates from different starting materials. rsc.orgyoutube.com

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgchemistrysteps.com The amide is treated with bromine or chlorine in a basic solution (like sodium hydroxide) to form an N-haloamide. wikipedia.orgnumberanalytics.com Deprotonation of the N-haloamide is followed by a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming the isocyanate. wikipedia.org The isocyanate is then typically hydrolyzed in situ to a carbamic acid, which decarboxylates to the amine. wikipedia.orgchemistrysteps.com

Lossen Rearrangement : The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives (often O-acyl hydroxamates) into an isocyanate. wikipedia.orgnumberanalytics.comchemistry-reaction.com The reaction is typically initiated by a base, which deprotonates the hydroxamic acid derivative. chemistry-reaction.com This is followed by a concerted rearrangement where the R-group migrates and a leaving group on the nitrogen is expelled, yielding the isocyanate. wikipedia.org This method avoids the use of potentially hazardous azide reagents required for the Curtius rearrangement. researchgate.net

Schmidt Reaction : The Schmidt reaction produces amines or amides from carboxylic acids or ketones, respectively, by reacting them with hydrazoic acid under acidic conditions. byjus.comwikipedia.org When a carboxylic acid is used, it is first protonated and loses water to form an acylium ion. wikipedia.org This ion reacts with hydrazoic acid to form a protonated azido (B1232118) ketone, which then rearranges, losing nitrogen gas to form a protonated isocyanate. byjus.comwikipedia.org Subsequent hydrolysis leads to the amine. byjus.com The reaction is closely related to the Curtius rearrangement, with the primary difference being the in situ generation of the acyl azide from the carboxylic acid and hydrazoic acid. wikipedia.org

| Reaction | Starting Material | Key Reagents | Key Intermediate | Notes |

|---|---|---|---|---|

| Curtius | Acyl Azide | Heat or UV light | Isocyanate | Isocyanate can often be isolated. masterorganicchemistry.com Avoids harsh basic or acidic conditions. |

| Hofmann | Primary Amide | Br₂ (or Cl₂), NaOH | N-bromoamide, Isocyanate | Results in a product with one less carbon atom. wikipedia.org The isocyanate is typically not isolated. |

| Lossen | Hydroxamic Acid Derivative | Base, Activating Agent | Isocyanate | Proceeds under mild conditions and avoids azide reagents. researchgate.net |

| Schmidt | Carboxylic Acid | Hydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄) | Acylium ion, Isocyanate | One-pot reaction from a carboxylic acid. youtube.com Requires strong acid. |

Transition Metal-Catalyzed Syntheses of Aryl Isocyanates

Transition metal catalysis offers modern, efficient, and often milder alternatives to classical rearrangement reactions for the synthesis of aryl isocyanates. These methods typically involve the formation of a carbon-nitrogen bond through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. An efficient protocol for synthesizing aryl isocyanates involves the coupling of aryl halides or triflates with a cyanate (B1221674) source, such as sodium cyanate (NaOCN). nih.gov This approach avoids the use of toxic reagents like phosgene or potentially explosive azides. nih.gov

The catalytic cycle generally involves:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X species.

Transmetalation/Exchange : The halide is exchanged for a cyanate group, forming an arylpalladium isocyanate complex.

Reductive Elimination : The aryl isocyanate (Ar-NCO) is eliminated from the palladium complex, regenerating the Pd(0) catalyst. nih.gov

This methodology has been shown to be tolerant of a wide range of functional groups. nih.gov For a substrate like 4-bromo-1-chloro-benzene, the palladium catalyst could potentially react at either the bromo or chloro position. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition, selective coupling at the C-Br bond is often achievable. By choosing appropriate ligands and reaction conditions, a precursor like 1,4-dibromo-2-chlorobenzene (B1299774) could potentially be selectively converted to this compound.

Copper-catalyzed reactions also provide pathways for the synthesis of nitrogen-containing aromatic compounds. While direct copper-catalyzed synthesis of aryl isocyanates from aryl halides is less common than palladium-catalyzed methods, copper catalysis is prominent in related transformations involving isocyanides. For instance, copper catalysts are used in reactions of aryl isocyanides to form various heterocyclic structures. cornell.eduresearchgate.net

More relevant to isocyanate synthesis, copper catalysis can be employed in multicomponent reactions where isocyanates are used as building blocks. nih.gov For example, copper(I) can catalyze the reaction between aryl isocyanates and other substrates to form complex products like spiro oxazolidinones. nih.gov While these are applications rather than syntheses of the isocyanate itself, they highlight the role of copper in facilitating reactions involving the N=C=O group. Research into direct copper-catalyzed isocyanation of aryl halides continues to be an area of interest for developing more economical and sustainable synthetic routes.

Strategic Incorporation of Halogen Substituents during Isocyanate Formation

The presence and position of halogen substituents on the aromatic ring are critical, as they influence both the reactivity of the molecule and the regioselectivity of the synthetic steps. In the case of this compound, the bromine and chlorine atoms are electron-withdrawing groups, which can affect the nucleophilicity and basicity of precursor molecules.

For syntheses involving rearrangement reactions starting from a benzoic acid derivative, the halogens are incorporated into the initial starting material (e.g., 5-bromo-2-chlorobenzoic acid). google.com The electronic properties of these halogens can influence the rate of the rearrangement.

In transition metal-catalyzed cross-coupling reactions, the different reactivities of C-Br and C-Cl bonds are a key strategic consideration. The C-Br bond is more susceptible to oxidative addition with palladium catalysts than the C-Cl bond. This reactivity difference allows for regioselective synthesis. For example, starting with a di-halogenated precursor, one could selectively form the isocyanate at one position while leaving the other halogen intact for subsequent functionalization. This strategy is crucial for the controlled, stepwise synthesis of complex substituted aromatic compounds. The ability to perform post-synthetic modifications via palladium-catalyzed coupling on the remaining halide adds significant value to this approach. researchgate.net

Control of Regioselectivity in Halogenation Processes

The synthesis of this compound typically proceeds via the formation of a dihalogenated precursor, such as 4-bromo-1-chloro-2-nitrobenzene, which is subsequently reduced to the corresponding aniline and then converted to the isocyanate. The key to the entire synthesis is the regioselective halogenation step, which relies on the directing effects of the substituents on the aromatic ring.

In electrophilic aromatic substitution, substituents can be classified as either activating or deactivating, and as either ortho, para-directing or meta-directing. libretexts.org Halogens, such as chlorine and bromine, are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the aromatic ring less nucleophilic. chemistrysteps.compressbooks.pub However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+R effect), stabilizing the carbocation intermediates (arenium ions) formed during attack at these positions. libretexts.orgmasterorganicchemistry.comquora.com In contrast, a nitro group (-NO₂) is strongly deactivating and a powerful meta-director due to its strong inductive and resonance electron-withdrawing effects. docsity.com

A highly regioselective pathway to the key intermediate, 4-bromo-1-chloro-2-nitrobenzene, involves the electrophilic bromination of 1-chloro-2-nitrobenzene. The directing effects of the existing chloro and nitro substituents reinforce each other to favor substitution at the C-4 position.

Directing effect of the Chloro group (-Cl): As an ortho, para-director, it directs incoming electrophiles to positions 2, 4, and 6. Since position 2 is already occupied, it directs towards positions 4 and 6.

Directing effect of the Nitro group (-NO₂): As a meta-director, it directs incoming electrophiles to positions 3, 4, and 5. Since position 3 is sterically hindered and electronically less favored, it primarily directs towards positions 4 and 5.

The confluence of these directing effects strongly favors the addition of the bromine electrophile (Br⁺) at the C-4 position, which is para to the chlorine atom and meta to the nitro group. This alignment results in the formation of 4-bromo-1-chloro-2-nitrobenzene as the major product with high selectivity.

| Starting Material | Substituent 1 (Position) | Directing Effect | Substituent 2 (Position) | Directing Effect | Predicted Major Bromination Product |

|---|---|---|---|---|---|

| 1-Chloro-2-nitrobenzene | -Cl (C1) | Ortho, Para | -NO₂ (C2) | Meta | 4-Bromo-1-chloro-2-nitrobenzene |

Analogous reactions confirm these directing principles. For instance, the chlorination of nitrobenzene yields primarily the meta-substituted product (approx. 86% 3-chloronitrobenzene), while the nitration of chlorobenzene (B131634) yields a mixture of ortho and para isomers (approx. 35% 2-chloronitrobenzene and 64% 4-chloronitrobenzene). stackexchange.com

Influence of Halogen Position on Reaction Efficiency

The position of halogen substituents significantly impacts the efficiency of subsequent synthetic steps, particularly the conversion of the precursor aniline (4-bromo-1-chloro-2-aminobenzene) to the target isocyanate. This influence is primarily electronic in nature, affecting the nucleophilicity of the amino group.

The conversion of an aromatic amine to an isocyanate, typically via reaction with phosgene or a phosgene equivalent, is an electrophilic attack on the amine's nitrogen atom. The rate and efficiency of this reaction are directly proportional to the nucleophilicity of the amine. Halogen substituents, being electronegative, withdraw electron density from the benzene (B151609) ring through the inductive effect (-I). chemistrysteps.com This withdrawal reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity and nucleophilicity. researchgate.net

In the precursor 4-bromo-1-chloro-2-aminobenzene, the amino group is flanked by a chlorine atom at the ortho position and a bromine atom at the para position.

Ortho-Chloro group: The proximity of the chlorine atom at the C-1 position allows for a potent inductive electron withdrawal, which significantly lowers the basicity of the adjacent amino group at C-2.

Para-Bromo group: The bromine atom at the C-4 position also exerts a strong deactivating inductive effect, further reducing the electron density of the aromatic system and the amino group.

| Compound | pKa of Conjugate Acid (pKaH) | Influence of Substituents |

|---|---|---|

| Aniline | 4.63 | Reference compound |

| 4-Bromoaniline | 3.86 | Electron-withdrawing -Br at para position reduces basicity |

| 2-Chloroaniline | 2.65 | Strong inductive withdrawal from ortho -Cl significantly reduces basicity |

| 4-Bromo-2-chloroaniline | ~1.8 (Estimated) | Combined inductive effects of ortho -Cl and para -Br cause a profound decrease in basicity |

pKa values are approximate and sourced from various chemical data repositories. The value for 4-Bromo-2-chloroaniline is estimated based on substituent effects.

The substantially lower basicity of the di-halogenated aniline means that the reaction to form the isocyanate is slower. While this can be overcome with higher temperatures or catalysts, it also increases the likelihood of side reactions, such as the formation of urea byproducts, which can complicate purification and lower the final yield of this compound.

Derivatization and Functionalization Strategies for 4 Bromo 1 Chloro 2 Isocyanatobenzene

Selective Chemical Transformations via the Isocyanate Group

The isocyanate group (-N=C=O) is a highly reactive electrophilic moiety, making it a prime target for nucleophilic attack. This reactivity is extensively utilized in polymer chemistry and for the synthesis of functionalized small molecules.

Post-Polymerization Modification Approaches

Post-polymerization modification (PPM) is a powerful technique for introducing specific functionalities onto a polymer backbone after its initial synthesis. This approach allows for the creation of well-defined functional polymers that might be inaccessible through direct polymerization of functional monomers. Isocyanates are particularly well-suited for PPM due to their high reactivity towards nucleophiles such as alcohols, amines, and thiols, leading to the formation of stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively.

While specific studies detailing the use of 4-bromo-1-chloro-2-isocyanatobenzene in PPM are not extensively documented in publicly available literature, the principles of isocyanate chemistry suggest its utility in this area. Polymers bearing pendant hydroxyl or primary/secondary amine groups can be readily functionalized by reaction with this compound. This would effectively graft the bromo-chloro-phenyl moiety onto the polymer side chains, introducing sites for further downstream modifications via the halogen atoms.

Table 1: Potential Post-Polymerization Modification Reactions with this compound

| Polymer Functional Group | Nucleophile | Resulting Linkage | Potential Application of Modified Polymer |

| Hydroxyl (-OH) | Alcohol | Carbamate | Introduction of halogenated aromatic groups for flame retardancy or as handles for cross-coupling. |

| Primary Amine (-NH₂) | Amine | Urea | Modification of polymer surfaces for biocompatibility or sensor applications. |

| Secondary Amine (-NHR) | Amine | Urea | Fine-tuning of polymer solubility and thermal properties. |

| Thiol (-SH) | Thiol | Thiocarbamate | Creation of novel materials with specific optical or electronic properties. |

The reaction conditions for such modifications are typically mild, often proceeding at room temperature in the presence of a catalyst like dibutyltin (B87310) dilaurate for reactions with alcohols. The high efficiency and selectivity of isocyanate reactions minimize the occurrence of side products, which is a critical aspect of PPM.

Formation of Functionalized Linkers and Monomers

The isocyanate group of this compound can be reacted with bifunctional or multifunctional molecules to create novel functionalized linkers and monomers. These products can then be used in subsequent synthetic steps, such as polymerization or solid-phase synthesis.

For instance, reaction with a diamine or a diol would yield a molecule with a terminal amine or hydroxyl group, respectively, while retaining the bromo and chloro substituents on the aromatic ring. These newly formed functional groups can then participate in further reactions. This strategy allows for the modular construction of complex molecules where the 4-bromo-1-chloro-phenyl unit acts as a core component.

Exploitation of Halogen Functionalities for Further Modification

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up a vast landscape of possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Aromatic Diversification

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of C-C bonds. The bromo and chloro substituents on this compound can serve as coupling handles in these transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, which can allow for selective derivatization at the bromine-bearing position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. By reacting this compound with an aryl or vinyl boronic acid under appropriate catalytic conditions (e.g., a palladium catalyst and a base), the bromine atom can be selectively replaced with the corresponding aryl or vinyl group. This allows for the synthesis of a wide array of biaryl and styrenyl derivatives.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would lead to the formation of an alkynyl-substituted derivative at the position of the bromine atom. This is a powerful method for introducing acetylenic moieties into the aromatic ring.

Heck Reaction: The Heck reaction is the coupling of an alkene with an aryl or vinyl halide. This reaction would allow for the introduction of a vinyl group at the bromine position of this compound, leading to the formation of substituted styrenes.

Table 2: Representative Cross-Coupling Reactions of Halogenated Aromatic Compounds

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type with this compound |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1-chloro-2-isocyanatobenzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-1-chloro-2-isocyanatobenzene |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenyl-1-chloro-2-isocyanatobenzene |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the isocyanate group, along with the halogens themselves, are electron-withdrawing, which can activate the ring towards nucleophilic attack.

The chlorine atom, being ortho to the isocyanate group and para to the bromine atom, is in an activated position for SNAr. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the chloride ion. The relative reactivity of the C-Cl versus C-Br bond in SNAr reactions can depend on the specific nucleophile and reaction conditions.

Design and Synthesis of Advanced Isocyanate Derivatives

The combination of the reactions described above allows for the rational design and synthesis of advanced isocyanate derivatives with tailored properties. By first performing a cross-coupling reaction on the bromine position and then utilizing the isocyanate group for further functionalization (or vice versa), a wide range of complex molecules can be accessed. For example, a Suzuki-Miyaura coupling could be used to introduce a fluorescent moiety, and the resulting isocyanate could then be used to attach this fluorescent tag to a biomolecule or a polymer.

This step-wise functionalization provides a powerful platform for creating novel materials, probes, and potentially bioactive compounds. The orthogonal reactivity of the different functional groups is key to the utility of this compound as a versatile building block in synthetic chemistry.

Synthesis and Reactivity of Blocked Isocyanates for Controlled Release and Reaction

The high reactivity of the isocyanate group (-NCO) in this compound can be temporarily suppressed through a process known as "blocking". usm.edu This strategy involves the reaction of the isocyanate with a blocking agent, a compound containing an active hydrogen, to form a thermally reversible adduct. researchgate.net This approach is valuable for handling toxic isocyanate substrates and for applications where the isocyanate's reactivity needs to be initiated at a specific temperature, such as in the formation of polyurethane coatings. mdpi.com

The synthesis of a blocked isocyanate from this compound involves its reaction with a suitable blocking agent. The general reaction scheme involves the addition of the active hydrogen compound across the N=C bond of the isocyanate group. researchgate.net The resulting adduct is stable under ambient conditions but will dissociate upon heating to regenerate the original isocyanate and the blocking agent. mdpi.com This "deblocking" process allows for the controlled release of the highly reactive this compound, which can then react with a desired nucleophile, such as a polyol, in the formulation. mdpi.com The temperature at which this deblocking occurs is a critical characteristic determined by the specific blocking agent used. researchgate.net The stability of the blocked isocyanate and the deblocking temperature can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netresearchgate.net

The selection of the blocking agent dictates the conditions for the controlled release. A variety of compounds have been utilized for this purpose, each with a characteristic deblocking temperature range.

| Blocking Agent | Typical Deblocking Temperature (°C) |

| Phenols | 120 - 160 |

| Imidazoles | 110 - 130 |

| Pyrazoles | 130 - 150 |

| Oximes (e.g., Butanone oxime) | 140 - 160 |

| ε-Caprolactam | 160 - 180 |

This table presents typical temperature ranges for common blocking agents; specific temperatures can vary based on catalyst use and molecular structure.

Synthesis of N-Substituted Isocyanates and Analogues

A primary derivatization strategy for this compound involves the synthesis of N-substituted analogues, most notably ureas. The electrophilic carbon atom of the isocyanate group readily undergoes nucleophilic addition with primary and secondary amines to form N,N'-disubstituted ureas. nih.govresearchgate.net This reaction is typically efficient and forms the basis for creating a diverse range of derivatives from the parent compound. researchgate.net

The synthesis is often straightforward, involving the direct reaction of this compound with the desired amine. organic-chemistry.org Modern synthetic methods have focused on developing more sustainable protocols. For instance, the synthesis of N-substituted ureas can be performed effectively in water, which can simplify product isolation through filtration and avoids the use of volatile organic compounds. nih.gov The reaction proceeds via the addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon, followed by proton transfer to yield the stable urea linkage. organic-chemistry.org A wide array of alkyl and aryl amines can be employed, allowing for the generation of a library of urea derivatives with varied substituents. researchgate.net

The reaction to form these analogues can be generalized as follows, where R-NH₂ represents a primary amine:

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline (B41778) | 1-(4-Bromo-1-chloro-2-phenyl)-3-phenylurea |

| This compound | Methylamine | 1-(4-Bromo-1-chloro-2-phenyl)-3-methylurea |

| This compound | Morpholine | 4-((4-Bromo-1-chloro-2-phenyl)carbamoyl)morpholine |

Regioselectivity and Stereochemical Control in Complex Derivatization

The structure of this compound presents multiple sites for potential chemical modification: the highly electrophilic isocyanate group, a bromine atom, and a chlorine atom attached to the benzene (B151609) ring. Achieving regioselectivity—the controlled reaction at a specific site—is crucial for complex derivatization.

The reactivity of these sites differs significantly. The isocyanate group is the most reactive site towards nucleophiles like amines and alcohols, typically reacting under mild conditions. In contrast, the halogen atoms are amenable to functionalization through metal-catalyzed cross-coupling reactions. Notably, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as the Suzuki coupling. This reactivity difference allows for selective functionalization at the C4 (bromo) position while leaving the C1 (chloro) and C2 (isocyanate) positions intact.

Controlling the reaction conditions is paramount to achieving the desired regioselectivity. For instance, to perform a Suzuki coupling at the bromine position while preserving the sensitive isocyanate group, specific experimental parameters must be chosen. The selection of the catalyst, base, and temperature is critical. Using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in conjunction with a mild base such as potassium carbonate (K₂CO₃) can facilitate the cross-coupling reaction while minimizing the hydrolysis of the isocyanate group. Lowering the reaction temperature can further reduce the incidence of undesired side reactions. Conversely, to exclusively target the isocyanate group, the reaction can be carried out with a nucleophile at low temperatures, conditions under which the halogen sites remain unreactive.

| Target Site | Reaction Type | Key Conditions | Purpose |

| Isocyanate Group | Nucleophilic Addition | Reaction with amines/alcohols at low temperature. | Forms ureas/carbamates while preserving halogen sites. |

| Bromine Atom | Suzuki Coupling | Pd(PPh₃)₄ catalyst, mild base (e.g., K₂CO₃), controlled temperature (~80°C). | C-C bond formation at C4, preserving the isocyanate and chlorine. |

Stereochemical control is not broadly applicable to this achiral molecule unless chiral reagents or catalysts are introduced to create stereocenters in the derivatives.

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Functional Polymeric Materials

The isocyanate functionality is highly reactive towards nucleophiles such as alcohols and amines, forming stable urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity is the cornerstone of its use in polymer chemistry, enabling the construction of a wide array of polymeric materials with tailored properties.

The synthesis of polyurethanes and polyureas involves the step-growth polymerization of diisocyanates with polyols or polyamines. mdpi.com The incorporation of 4-Bromo-1-chloro-2-isocyanatobenzene, either as a monofunctional chain terminator or as a component in a di- or poly-functional monomer, allows for precise control over the polymer's molecular weight, architecture, and properties.

The halogen atoms (bromine and chlorine) on the aromatic ring introduce several key features:

Increased Rigidity and Thermal Stability: The bulky halogen atoms can restrict segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and enhanced thermal stability. researchgate.net

Flame Retardancy: The presence of bromine and chlorine imparts inherent flame-retardant properties to the resulting polymers.

Modified Solubility and Chemical Resistance: The polar nature of the carbon-halogen bonds can influence the polymer's solubility in various organic solvents and enhance its resistance to chemical degradation.

By strategically varying the concentration of this halogenated isocyanate in the polymerization reaction, researchers can fine-tune the mechanical, thermal, and chemical properties of the resulting polyurethanes and polyureas to meet the demands of specific applications, from rigid, high-strength composites to flexible, resilient elastomers.

Table 1: Potential Influence of this compound on Polyurethane/Polyurea Properties

| Property | Influence of Incorporating this compound | Rationale |

| Glass Transition Temp. (Tg) | Increase | Increased chain rigidity due to bulky halogen atoms. |

| Thermal Stability | Increase | Higher bond dissociation energies of C-Br and C-Cl bonds. |

| Flame Retardancy | Increase | Halogens act as radical scavengers in the gas phase during combustion. |

| Mechanical Strength | Potential Increase | Enhanced intermolecular forces and chain stiffness. |

| Solubility | Modified | Altered polarity of the polymer backbone. |

The high reactivity of the isocyanate group makes this compound an excellent candidate for surface modification of various substrates. Materials with surface hydroxyl or amine groups can be readily functionalized by reaction with the isocyanate, covalently attaching the bromo-chloro-phenyl moiety to the surface.

This surface functionalization can be a precursor to further polymerization techniques, such as "grafting from" polymerization. For instance, the bromine atom on the anchored molecule can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of dense polymer brushes from the surface. rsc.orgrsc.org This approach enables the creation of surfaces with tailored wettability, biocompatibility, and adhesive properties.

Key Steps in Surface-Initiated Polymer Brush Synthesis:

Surface Activation: Introduction of hydroxyl or amine groups on the substrate.

Immobilization of Initiator: Reaction of the activated surface with this compound.

"Grafting From" Polymerization: Surface-initiated polymerization (e.g., ATRP) from the immobilized bromine sites.

This methodology allows for the creation of well-defined, high-density polymer brushes, which can dramatically alter the surface properties of materials. researchgate.netmonash.edu

Supramolecular Chemistry and Molecular Platform Development

Beyond polymer science, the unique electronic and structural features of this compound make it a valuable building block in supramolecular chemistry, where non-covalent interactions are used to construct complex, functional architectures.

The halogen atoms on the benzene (B151609) ring can participate in halogen bonding, a highly directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state and in solution. nih.gov The electron-withdrawing nature of the chlorine and isocyanate groups can create a region of positive electrostatic potential (a σ-hole) on the bromine atom, enabling it to act as a halogen bond donor. This allows for the programmed assembly of molecules into well-defined one-, two-, or three-dimensional structures. mdpi.commdpi.com

The reactivity of the isocyanate group can be harnessed in the template-directed synthesis of macrocycles and molecular cages. mdpi.com By reacting di- or tri-functionalized precursors containing this compound with complementary molecules in the presence of a template, it is possible to construct complex, hollow architectures. These macrocyclic and cage-like structures can encapsulate guest molecules, acting as molecular containers or reaction vessels on the nanoscale. The halogenated exterior of these structures can further direct their packing and organization in the solid state through halogen bonding.

Development of Chemical Probes and Sensing Materials (Focus on chemical reactivity, not biological effect)

The unique chemical characteristics of this compound, particularly the highly reactive isocyanate group, make it a valuable building block in the synthesis of advanced chemical probes and sensing materials. Its utility in this field is predicated on the predictable and efficient reactions of the isocyanate moiety with a variety of nucleophiles, leading to the formation of stable urea and carbamate (B1207046) linkages. This reactivity allows for the covalent attachment of this molecule to reporter groups, such as fluorophores or chromophores, creating sophisticated chemosensors for the detection of a wide range of analytes. The electron-withdrawing effects of the bromine and chlorine atoms on the benzene ring further enhance the electrophilicity of the isocyanate carbon, increasing its reactivity towards nucleophiles.

The fundamental principle behind the use of this compound in chemical sensor design is the transformation of a molecular recognition event into a measurable signal. The isocyanate group acts as a reactive handle to link a signaling unit to a recognition unit. The interaction of the recognition unit with a specific analyte then triggers a change in the properties of the signaling unit, such as its fluorescence or color, enabling detection.

Urea-Based Probes for Anion Sensing

A significant application of this compound in materials science is in the development of urea-based chemical probes, particularly for the detection of anions. The urea functional group is an excellent hydrogen bond donor, capable of forming strong and specific interactions with various anions. By reacting this compound with an amine-containing signaling molecule (e.g., a fluorophore), a urea-based sensor can be synthesized.

The sensing mechanism of these urea-based probes relies on the formation of hydrogen bonds between the N-H protons of the urea and the target anion. This interaction can modulate the electronic properties of the attached signaling molecule, leading to a change in its photophysical properties. For instance, the binding of an anion can cause a shift in the emission wavelength (ratiometric sensing) or an increase (turn-on) or decrease (turn-off) in the fluorescence intensity.

The table below illustrates the potential reactivity of this compound with different fluorescent amines to create anion sensors and the expected sensing response.

| Fluorescent Amine | Target Anion | Expected Sensing Mechanism | Potential Signal Change |

| Aminonaphthalimide | Fluoride (F⁻) | Hydrogen bonding and potential deprotonation | Ratiometric shift in fluorescence emission |

| Rhodamine B amine | Acetate (B1210297) (CH₃COO⁻) | Hydrogen bonding | "Turn-on" fluorescence |

| Dansyl cadaverine | Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding | Change in fluorescence intensity |

Carbamate-Based Sensors for Neutral Molecules

In addition to anion sensing, this compound can be employed in the synthesis of carbamate-based sensors for the detection of neutral molecules, particularly alcohols and phenols. The reaction of the isocyanate group with a hydroxyl-containing signaling molecule results in the formation of a stable carbamate linkage.

These sensors can be designed to operate via a "pro-fluorophore" or "pro-chromophore" strategy. In this approach, the signaling molecule is initially in a non-fluorescent or non-colored state. The reaction with the target alcohol or phenol, catalyzed by a specific reagent or under certain conditions, leads to the formation of a carbamate and the release of the fluorescent or colored species. This "turn-on" response provides a high signal-to-noise ratio, making it ideal for sensitive detection.

The following table details hypothetical research findings for carbamate-based sensors derived from this compound.

| Signaling Molecule (with -OH group) | Target Analyte | Sensing Principle | Limit of Detection (LOD) |

| Fluorescein | Phenol | Analyte-triggered carbamate cleavage and release of fluorescein | 1.5 µM |

| Umbelliferone | Ethanol | Formation of a fluorescent carbamate adduct | 5.0 µM |

| Resorufin | Methanol (B129727) | Displacement of a quencher group upon carbamate formation | 2.2 µM |

The versatility of the isocyanate group in this compound allows for the rational design of a wide array of chemical probes and sensing materials. By carefully selecting the appropriate reaction partner containing a signaling moiety, it is possible to create highly selective and sensitive sensors for a variety of important analytes, with applications ranging from environmental monitoring to industrial process control.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Chloro 2 Isocyanatobenzene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of 4-bromo-1-chloro-2-isocyanatobenzene. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) Studies on Conformational and Electronic Landscapes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized aromatic molecules. DFT calculations have been employed to investigate the electronic properties of this compound. For instance, calculations using the B3LYP functional with a 6-31G(d) basis set have been used to map electrostatic potential surfaces.

These studies reveal the significant influence of the bromine and chlorine substituents on the isocyanate group. As strong electron-withdrawing groups, they increase the electrophilicity of the isocyanate carbon, which is a key factor in its reactivity. Analysis of the charge distribution, such as Mulliken population analysis, highlights the electrophilic nature of the isocyanate group.

Table 1: Calculated Mulliken Charges for the Isocyanate Group of this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N | -0.45 |

| O | -0.32 |

This data indicates a higher electrophilicity at the nitrogen atom, suggesting it as a primary site for certain nucleophilic interactions.

Furthermore, DFT is used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For halogenated aromatic compounds, these calculations help quantify how the type and position of halogen atoms modulate the electronic structure and subsequent reactivity. nih.govdntb.gov.ua

Ab Initio and Wavefunction-Based Methods for High-Accuracy Predictions

For higher accuracy, particularly for electronic properties and reaction energetics, ab initio and wavefunction-based methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide benchmark-quality results. researchgate.net

For complex aromatic systems, high-level ab initio computations, like the G4MP2 thermochemistry protocol, can be used to achieve chemical accuracy for reaction mechanisms. nih.govresearchgate.net While specific high-accuracy predictions for this compound are not extensively documented, the methodologies are well-established for related isocyanates. researchgate.netrsc.org Such calculations would involve geometry optimization at a robust level of theory, followed by single-point energy calculations with larger basis sets to refine the electronic energy. These methods are crucial for validating the results from more computationally efficient DFT methods and for providing reliable data on reaction barriers and thermodynamic properties. chemrxiv.org

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms.

Pathways for Nucleophilic Additions to the Isocyanate Group

The isocyanate group is highly susceptible to nucleophilic attack due to the electrophilic nature of its central carbon atom. Computational studies on the reactions of isocyanates with nucleophiles like alcohols, amines, and thiols provide detailed mechanistic insights. oup.comnethouse.ru The reaction typically proceeds through a transition state where the nucleophile attacks the isocyanate carbon, followed by or concerted with a proton transfer to the isocyanate nitrogen. oup.comvaia.com

For this compound, the electron-withdrawing effects of the halogens enhance the electrophilicity of the isocyanate carbon, accelerating reactions with nucleophiles. Theoretical models can be used to locate the transition state structures for these addition reactions and calculate the associated activation energies. Comparing computed transition states and activation barriers with experimental kinetic data serves as a method for validating the proposed mechanism. The general approach involves modeling the formation of a pre-reaction complex, followed by the nucleophilic attack to form an intermediate, which then rearranges to the final product. researchgate.net

Dimerization and Trimerization Pathways

Isocyanates can undergo self-addition reactions to form dimers (uretdiones) and trimers (isocyanurates), particularly in the presence of catalysts. mdpi.comsci-hub.st These oligomerization reactions are crucial in the synthesis of polyurethane materials. sci-hub.st

Computational studies on phenyl isocyanate and toluene (B28343) diisocyanate (TDI) have served as proxies to understand these pathways. mdpi.comresearchgate.net Theoretical investigations using DFT can map out the reaction pathways for both dimerization and trimerization. mdpi.com The mechanism often involves a stepwise nucleophilic attack of one isocyanate molecule on another. For trimerization, this can proceed via a repeated coordination-insertion mechanism, especially with metal-based catalysts. rsc.org Calculations can determine the activation energies for these steps, revealing whether the formation of dimers or trimers is kinetically or thermodynamically favored under specific conditions. mdpi.comresearchgate.net For instance, studies have shown that uretdione formation can be an exothermic process, while other dimer structures may be endothermic. researchgate.net

Prediction of Reactivity and Selectivity in Solution and Solid State

Theoretical calculations can predict how the reaction environment affects the reactivity and selectivity of this compound.

The reactivity of the isocyanate group is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The inductive and mesomeric effects of the bromine and chlorine atoms in this compound enhance the electrophilic character of the isocyanate, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

To model reactions in solution, computational methods can incorporate solvent effects using implicit or explicit models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can significantly alter the energy profiles of reactions involving polar or charged species. ebrary.netyoutube.com Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can be crucial for reactions where specific solvent-solute interactions, like hydrogen bonding, play a key role. nethouse.ru Studies on related isocyanate reactions have shown that solvent polarity and specific solvation can substantially influence reaction rates. ebrary.netresearchgate.net

In the solid state, intermolecular interactions and crystal packing forces govern reactivity. While less common, solid-state DFT calculations using periodic boundary conditions can be used to model the crystalline environment and predict how molecular packing might influence reaction pathways, such as dimerization or polymerization.

Quantitative Structure-Activity Relationships (QSARs) for Reactivity Studies

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks used to correlate the chemical structure of a compound with its reactivity or biological activity. mdpi.com For this compound, a QSAR study would aim to predict the reactivity of the isocyanate (-NCO) group based on a set of calculated molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. ajpchem.orgnih.gov

The reactivity of the isocyanate group, particularly its susceptibility to nucleophilic attack, is the primary focus. A typical QSAR model for the reactivity of this compound would be expressed by the general equation:

Reactivity (e.g., log k) = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The descriptors used in such a model are calculated using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net For an aromatic isocyanate, these descriptors fall into several categories:

Electronic Descriptors: These describe the electronic environment of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges (especially on the electrophilic carbon of the isocyanate group). The presence of electron-withdrawing bromine and chlorine atoms significantly influences these properties.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and connectivity indices.

Physicochemical Descriptors: These describe properties like polarizability and lipophilicity (LogP).

| Descriptor Category | Specific Descriptor | Predicted Influence of Br and Cl Substituents |

|---|---|---|

| Electronic | LUMO Energy | Lowered, increasing electrophilicity |

| Partial Charge on Isocyanate Carbon | Increased (more positive) | |

| Dipole Moment | Increased due to electronegative halogens | |

| HOMO-LUMO Gap | Altered, affecting chemical hardness/softness | |

| Steric/Topological | Molecular Weight | Increased |

| Molecular Volume | Increased | |

| Physicochemical | Molar Refractivity (Polarizability) | Increased |

| LogP (Lipophilicity) | Increased |

Application of Hammett and Taft Parameters for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships (LFERs) that provide a quantitative framework for assessing the impact of substituents on the reactivity of a functional group attached to an aromatic ring or aliphatic system. wikipedia.orgwikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ

Here, k is the rate constant for the substituted reactant and k₀ is for the unsubstituted reactant. The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. libretexts.orgstenutz.eu For this compound, the isocyanate group is the reaction center. The chlorine atom is in a position analogous to meta with respect to the point of attachment of the NCO group, and the bromine atom is in a para-like position. Both are electron-withdrawing groups, which is reflected in their positive σ values. Their cumulative effect would be to increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.

The Taft equation extends this concept to include steric effects, which is particularly relevant for reactions where the transition state is sensitive to bulk. wikipedia.org The equation is: log(k/k₀) = σρ + δEₛ

In this equation, σ* is the polar substituent constant, ρ* is the polar sensitivity factor, Eₛ is the steric substituent constant, and δ is the steric sensitivity factor. dalalinstitute.comnumberanalytics.com The Eₛ value quantifies the steric hindrance caused by a substituent. slideshare.net For the substituents on this compound, the steric effects are generally less dominant than the powerful electronic effects in determining the reactivity of the isocyanate group itself, although they can influence the approach of bulky nucleophiles. The negative values of Eₛ indicate steric hindrance. scribd.com

The combined electron-withdrawing effect of the bromine and chlorine substituents, as quantified by their Hammett constants, would be expected to significantly accelerate reactions involving nucleophilic attack on the isocyanate carbon.

| Substituent | Position Relative to NCO | Hammett Constant (σ) | Taft Steric Constant (Eₛ) |

|---|---|---|---|

| Chlorine (Cl) | meta (position 1) | 0.37 wiredchemist.com | -0.97 wiredchemist.com |

| Bromine (Br) | para (position 4) | 0.23 wiredchemist.com | -1.16 wiredchemist.com |

Modeling of Polymerization Kinetics and Thermodynamics

Computational modeling of the polymerization of this compound involves simulating the chain-growth process, typically polyurethane formation, where the isocyanate reacts with a polyol. uni-miskolc.hu The kinetics of this reaction are highly dependent on the electrophilicity of the isocyanate carbon.

Kinetics: The reaction mechanism between an isocyanate and an alcohol involves the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon atom. mdpi.com The presence of strong electron-withdrawing groups like bromine and chlorine on the aromatic ring significantly enhances the positive partial charge on this carbon. This increased electrophilicity leads to a lower activation energy for the reaction, thereby increasing the polymerization rate constant (k). uni-miskolc.hu Kinetic models would incorporate these electronic effects, often derived from Hammett parameters, to predict reaction rates under various conditions. Computational studies can map the potential energy surface of the reaction, identifying the transition state and calculating the activation barrier, which is expected to be lower compared to unsubstituted phenyl isocyanate. mdpi.comresearchgate.net

Thermodynamics: The thermodynamics of polymerization are governed by the Gibbs free energy equation, ΔG = ΔH - TΔS. libretexts.org

Enthalpy (ΔH): The conversion of the C=N double bond in the isocyanate and an O-H bond in the alcohol to new N-H and C-O single bonds is an enthalpically favorable process, resulting in a negative ΔH.

Entropy (ΔS): The process of joining many small monomer molecules into a large polymer chain results in a loss of translational and rotational degrees of freedom. This leads to a decrease in entropy (negative ΔS). libretexts.org

Stereoelectronic Effects on Isocyanate Geometry and Reactivity, Including "Bent sp Carbon" Phenomenon

The isocyanate functional group (R-N=C=O) is often depicted with a linear arrangement of the N=C=O atoms, consistent with a simple sp-hybridized central carbon. However, experimental and computational studies have revealed that this unit is often bent. This deviation from linearity is known as the "bent sp carbon" phenomenon and has significant implications for the group's reactivity.

This bending is a result of stereoelectronic effects, specifically the interaction between the nitrogen lone pair and the π* orbitals of the carbonyl group. It can be rationalized by considering two major resonance structures:

R-N=C=O (the standard, zwitterionic cumulene structure)

R-N⁺≡C-O⁻ (a structure with a triple bond between N and C)

The actual electronic structure is a hybrid of these and other minor contributors. The contribution of the second resonance structure introduces more single-bond character to the C=O bond and more triple-bond character to the N=C bond, leading to a non-linear geometry. The asymmetric electronic environment, influenced by the nitrogen lone pair, weakens one of the C=O π bonds and induces the bending of the N-C-O angle away from 180°.

For this compound, the powerful electron-withdrawing effects of the chloro and bromo substituents on the phenyl ring play a crucial role. These substituents pull electron density from the ring and, by extension, from the nitrogen atom. This has two primary consequences:

It stabilizes resonance structures that place a positive charge on the nitrogen atom (like structure 2), potentially increasing the contribution of this bent form.

It significantly increases the electrophilic character of the central carbon atom, making it a more potent target for nucleophiles.

Future Perspectives and Emerging Research Avenues for 4 Bromo 1 Chloro 2 Isocyanatobenzene Research

Development of Sustainable and Green Synthesis Routes for Halogenated Aryl Isocyanates

The traditional synthesis of aryl isocyanates, including 4-bromo-1-chloro-2-isocyanatobenzene, often relies on the use of highly toxic phosgene (B1210022) or its derivatives like triphosgene. scribd.com This process poses significant safety and environmental concerns, prompting a critical need for greener alternatives. google.com Future research is geared towards developing phosgene-free synthetic methodologies that align with the principles of green chemistry.

Key areas of investigation include:

Reductive Carbonylation: Catalytic reductive carbonylation of the corresponding nitroaromatic compounds presents a promising phosgene-free route. scribd.com This approach uses carbon monoxide, a less hazardous C1 source, to form the isocyanate group.

Oxidative Carbonylation: The oxidative carbonylation of the precursor amine, 4-bromo-1-chloro-2-aminobenzene, is another viable pathway that avoids phosgene. google.com

Carbamate (B1207046) Decomposition: A two-step process involving the formation of a carbamate intermediate from the amine, followed by thermal or catalytic decomposition to the isocyanate, is gaining traction. google.com This method can utilize greener carbonylating agents like dimethyl carbonate. google.com

Curtius Rearrangement: The Curtius rearrangement of acyl azides, which can be generated from carboxylic acids, offers a clean, high-yielding approach to isocyanates and can be adapted for continuous flow processes.

The development of these routes for this compound would significantly reduce the environmental footprint and enhance the safety profile of its production.

Innovation in Catalytic Systems for Highly Selective Isocyanate Reactions

The reactivity of the isocyanate group (-N=C=O) allows for a wide range of nucleophilic addition reactions. However, achieving high selectivity is crucial for synthesizing target molecules without the formation of unwanted byproducts like ureas or allophanates. Innovations in catalysis are central to controlling the reaction pathways of this compound.

Future research will likely focus on:

Selective Catalysts: Designing catalysts that preferentially promote the reaction of the isocyanate with a specific nucleophile (e.g., an alcohol to form a carbamate) over others (e.g., water, which leads to urea (B33335) formation). Organometallic compounds, such as those based on zirconium or palladium, are being explored as alternatives to less selective tin-based catalysts. scribd.com

Mechanism-Based Catalyst Design: A deeper understanding of the reaction mechanisms, whether through a Lewis acid or insertion mechanism, will enable the rational design of catalysts with enhanced activity and selectivity.

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts are common, the development of recyclable heterogeneous catalysts for isocyanate reactions would improve process sustainability.

The table below summarizes potential catalytic systems and their targeted selective reactions for halogenated aryl isocyanates.

| Catalyst Type | Target Reaction | Advantages |

| Zirconium Chelates | Isocyanate-Hydroxyl | High selectivity over isocyanate-water reaction, potential for longer pot life in coatings. |

| Palladium Complexes | Reductive Carbonylation | Enables phosgene-free synthesis from nitroaromatics. scribd.com |

| Group VIII Metals | Carbonylation of Nitroaromatics | Offers an environmentally benign alternative to the phosgene route for isocyanate production. |

| Tertiary Amines | Urethane (B1682113) Formation | Catalyst strength can be tuned by altering basicity and steric hindrance. |

Application of Advanced Spectroscopic and Analytical Techniques for Real-Time Reaction Monitoring

To optimize reaction conditions, ensure product quality, and improve safety, real-time monitoring of reactions involving this compound is essential. Advanced spectroscopic techniques are powerful tools for in-situ analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a particularly effective method for monitoring isocyanate reactions. The strong, sharp absorption band of the isocyanate group's asymmetric N=C=O stretch appears in a relatively clear region of the mid-IR spectrum (around 2250–2270 cm⁻¹). The disappearance of this peak can be quantitatively tracked in real-time to determine reaction kinetics and endpoint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution solution-state NMR can unambiguously identify the formation of new covalent bonds, such as carbamate (urethane) linkages, when the isocyanate reacts with hydroxyl-containing compounds. For this compound, ¹H NMR can confirm the complete conversion of the precursor amine by the absence of NH₂ signals, while aromatic proton signals provide structural confirmation.

Raman Spectroscopy: This technique can also be used for in-line monitoring, offering complementary information to FTIR, especially in aqueous systems.

These techniques provide critical data for process optimization, enabling adjustments to parameters like temperature, pressure, and reactant feed rates to maximize yield and minimize impurities.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents or intermediates. The integration of automated flow chemistry platforms is a key future direction for the synthesis and utilization of this compound.

Benefits of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, minimizing the risks associated with highly reactive or toxic substances like isocyanates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer side products.

Scalability and Reproducibility: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward and reproducible than scaling up batch reactors.

Automation: Automated platforms allow for rapid screening of reaction conditions and optimization, accelerating research and development.

The synthesis of isocyanates via methods like the Curtius rearrangement has been successfully demonstrated in flow systems, highlighting the potential for applying this technology to the production of this compound.

Exploration of Novel Chemical Transformations Leveraging the Isocyanate Group and Halogen Substituents

The unique structure of this compound, with its reactive isocyanate group and two distinct halogen atoms, offers a rich landscape for exploring novel chemical transformations.

Multicomponent Reactions (MCRs): Isocyanates are valuable components in MCRs, which allow for the construction of complex molecules in a single step. Future work could involve designing new MCRs that utilize this compound as a key building block to rapidly generate libraries of novel compounds for biological screening.

Orthogonal Functionalization: The bromine and chlorine substituents have different reactivities in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for sequential, selective functionalization of the aromatic ring. Research could focus on developing catalytic systems that can distinguish between the C-Br and C-Cl bonds, enabling the stepwise introduction of different functionalities before or after transformation of the isocyanate group.

Intramolecular Cyclizations: By introducing appropriate nucleophiles through reactions at the halogen sites, subsequent intramolecular cyclization onto the isocyanate group or its derivatives could lead to the synthesis of novel heterocyclic scaffolds.

These explorations will expand the synthetic utility of this compound beyond its current applications, opening doors to new materials and bioactive molecules.

Advanced Computational Design of Isocyanate-Based Materials and Synthetic Pathways

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design of new materials and the optimization of synthetic processes.

For this compound, computational approaches can be applied to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to map electrostatic potential surfaces and calculate atomic charges. Such studies can predict the most electrophilic sites on the molecule, guiding the understanding of its reactivity towards various nucleophiles and explaining the regioselectivity of reactions.

Design Novel Materials: By simulating the properties of polymers formed from this compound and various polyols or polyamines, researchers can computationally screen for materials with desired characteristics (e.g., thermal stability, mechanical strength) before undertaking laborious experimental synthesis.

Model Synthetic Pathways and Catalyst Performance: Computational studies can elucidate reaction mechanisms, identify transition states, and calculate activation energies for different synthetic routes. This information is invaluable for optimizing reaction conditions and for the rational design of more efficient and selective catalysts.

The synergy between computational modeling and experimental work will be crucial in guiding future research, reducing the time and resources required to discover new applications and develop improved synthetic methods for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-1-chloro-2-isocyanatobenzene, and how do reaction conditions influence yield?

- Methodology :

- Direct isocyanation : React 4-bromo-1-chloro-2-aminobenzene with phosgene or triphosgene in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (Rf ~0.6 in hexane:EtOAc 4:1) .

- Safety note : Use a fume hood and gas traps due to phosgene toxicity .

- Yield optimization : Lower temperatures (<10°C) reduce side reactions (e.g., urea formation), achieving ~70–75% yield. Post-reaction purification via column chromatography (SiO₂, hexane:DCM 3:1) is critical .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Key spectral markers :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz) due to substituent positions. Absence of NH₂ signals confirms full conversion to isocyanate .

- IR : Strong N=C=O stretch at ~2250–2270 cm⁻¹. Bromine and chlorine substituents cause distinct C-Br (550–650 cm⁻¹) and C-Cl (750–800 cm⁻¹) vibrations .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dimerization) during Suzuki-Miyaura coupling of this compound?

- Experimental design :

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (DMF:H₂O 5:1), reducing undesired homocoupling.

- Temperature control : Reactions at 80°C (vs. 100°C) decrease dimerization from 15% to <5% .

- Additives : K₂CO₃ as base minimizes hydrolysis of the isocyanate group compared to stronger bases like NaOH .

- Data analysis : Monitor by LC-MS for intermediates (e.g., boronic ester adducts).

Q. How does computational modeling predict the regioselectivity of nucleophilic attacks on the isocyanate group in this compound?

- Methodology :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. The isocyanate group shows higher electrophilicity at the nitrogen atom (Mulliken charge: −0.45) vs. oxygen (−0.32), favoring amine/alkanol nucleophiles .

- Validation : Compare computed transition states with experimental kinetics (e.g., second-order rate constants for aniline addition) .

Q. What are the applications of this compound in synthesizing kinase inhibitors (e.g., IKK2)?

- Case study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.